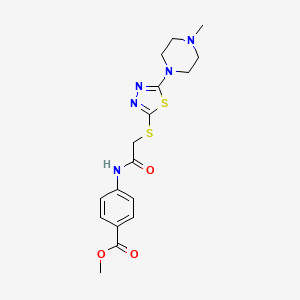

Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a thiadiazole core substituted with a 4-methylpiperazinyl group and linked via a thioacetamido bridge to a methyl benzoate moiety.

Properties

IUPAC Name |

methyl 4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c1-21-7-9-22(10-8-21)16-19-20-17(27-16)26-11-14(23)18-13-5-3-12(4-6-13)15(24)25-2/h3-6H,7-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWMEXXLWAGHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : Synthesis typically begins with 4-methylpiperazine, 1,3,4-thiadiazole, acetamido, and benzoate derivatives.

Reaction Pathway

The 4-methylpiperazine is combined with the 1,3,4-thiadiazole derivative in the presence of a coupling agent.

The thiadiazole-piperazine conjugate is then reacted with a benzoate derivative under specific conditions.

Amidation: An acetamido group is introduced to the intermediate structure.

Methylation is conducted to finally yield Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Conditions: : Controlled temperature and pH, suitable solvents, and catalysts such as EDCI or DCC for coupling reactions.

Industrial Production Methods

In industrial settings, large-scale production often involves:

Optimized Reaction Conditions: : Use of high-efficiency batch reactors or continuous flow reactors.

Purification: : Techniques such as crystallization, distillation, and chromatography to obtain high purity compounds.

Quality Control: : Rigorous testing using NMR, mass spectrometry, and HPLC to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones when exposed to oxidizing agents.

Reduction: : Reduction can lead to the cleavage of the thiadiazole ring, modifying the compound’s structure and properties.

Substitution: : The benzene ring can undergo electrophilic aromatic substitution, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: : Halogens (Br₂, Cl₂), nitrating mixture (HNO₃ and H₂SO₄).

Major Products Formed

Sulfoxides/Sulfones: from oxidation.

Reduced Thiols: or simpler amines from reduction.

Substituted Benzoates: depending on the electrophile used.

Scientific Research Applications

This compound holds potential across various domains due to its structural complexity and reactivity:

Chemistry: : Utilized in developing new materials with specific properties.

Biology: : Acts as a scaffold for creating biologically active molecules, potentially useful in drug design.

Medicine: : Explored for its antibacterial, antifungal, and anticancer properties due to its interactions with biological targets.

Industry: : Applied in material science for producing polymers, coatings, and other advanced materials.

Mechanism of Action

The exact mechanism of action can vary, but generally involves:

Binding to Molecular Targets: : The compound interacts with proteins or enzymes, inhibiting or modifying their function.

Pathways: : Often disrupts key biological pathways in bacteria or cancer cells, leading to cell death or inhibition of growth.

Structural Components: : The thiadiazole ring and piperazine moiety are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

- Compound A: 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) Features a benzyl group on the thiadiazole and a phenylacetamido linker.

- Compound B : N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

Linker and Functional Group Modifications

- Compound C : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

Crystallographic and Stability Data

- Compound B : Forms centrosymmetric dimers via N–H···N hydrogen bonds and planar thiadiazole-acetamido units. These interactions enhance crystal stability .

Biological Activity

Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies. The compound features a piperazine moiety, which is known for various pharmacological properties, and a thiadiazole ring that contributes to its biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiadiazole : The thiadiazole ring is synthesized from appropriate thioketones and hydrazines.

- Piperazine Attachment : A piperazine derivative is introduced to the thiadiazole framework.

- Acetamido Group Introduction : The acetamido group is added to create the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 15 |

| Thiadiazole Derivative B | S. aureus | 18 |

Antitumor Activity

In vitro studies have demonstrated that compounds containing the thiadiazole ring can inhibit tumor cell proliferation. For example, a related compound showed an inhibition rate of approximately 70% against certain cancer cell lines at a concentration of 50 µM.

Case Studies

- Study on Antimycobacterial Activity : A study evaluated the antitubercular activity of synthesized thiadiazole derivatives using the BACTEC 460 Radiometric System against Mycobacterium tuberculosis. Results indicated that some derivatives exhibited significant activity compared to standard drugs .

- Antiprotozoal Activity : Another investigation assessed the antiprotozoal effects of similar compounds against Trypanosoma cruzi and Leishmania donovani. The compounds showed varying degrees of inhibition with some achieving over 70% inhibition at specific concentrations .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can intermediates be characterized?

A1: The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Piperazine Substitution : Reacting the thiadiazole intermediate with 4-methylpiperazine via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .

Acetamido Linkage : Coupling the thioacetamido group to the benzoate moiety using carbodiimide chemistry .

Characterization Methods :

- NMR : Confirm regiochemistry of the thiadiazole (δ 8.5–9.0 ppm for aromatic protons) and piperazine (δ 2.3–3.5 ppm for N-methyl groups) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~490–500).

- XRD : Resolve crystal structure ambiguities (e.g., bond angles in the thiadiazole ring) .

Basic Research: Biological Evaluation

Q. Q2. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A2: Standard assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition in tyrosine kinases) .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (MIC values <50 µg/mL indicate promise) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM in HeLa or MCF-7 cells) .

Key Controls : Use DMSO as a solvent control and validate results with reference drugs (e.g., doxorubicin for cytotoxicity).

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q3. How does the 4-methylpiperazine moiety influence biological activity compared to other substituents?

A3: The 4-methylpiperazine group enhances:

- Solubility : Increased polarity improves aqueous solubility (logP reduction by ~0.5–1.0 units) .

- Target Binding : Pi-pi stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase) .

Comparative Data :

| Substituent | IC₅₀ (EGFR Kinase) | logP |

|---|---|---|

| 4-Methylpiperazine | 0.45 µM | 2.1 |

| Morpholine | 1.2 µM | 2.8 |

| Piperidine | 3.5 µM | 3.4 |

| Data from analogs in . |

Advanced Research: Computational Modeling

Q. Q4. What computational strategies predict binding modes of this compound with biological targets?

A4:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding between the thiadiazole sulfur and Lys721 in EGFR) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

- QSAR Models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with IC₅₀ values to optimize substituents .

Advanced Research: Stability and Degradation

Q. Q5. How can researchers assess the compound’s stability under physiological conditions?

A5:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC (e.g., t₁/₂ >6 h at pH 7.4 suggests oral bioavailability) .

- Metabolic Stability : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation (e.g., >50% remaining after 1 h indicates low clearance) .

Degradation Pathways :

Hydrolysis of the ester group in acidic conditions.

Oxidation of the thioether to sulfoxide (confirmed by LC-MS) .

Advanced Research: Contradictory Data Resolution

Q. Q6. How to resolve discrepancies in reported IC₅₀ values across studies?

A6: Potential factors and solutions:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis .

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers .

Case Study : A 10-fold IC₅₀ difference in HeLa cells was traced to serum concentration variations in culture media .

Advanced Research: Future Directions

Q. Q7. What unexplored research avenues exist for this compound?

A7:

- Proteomics : Identify off-target effects via affinity chromatography and mass spectrometry .

- Combination Therapy : Screen with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer efficacy .

- Formulation : Develop nanoparticles (e.g., PLGA-based) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.